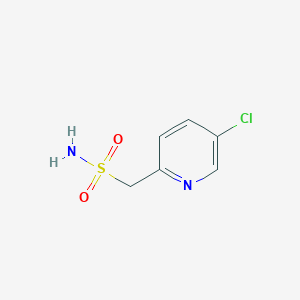

(5-Chloropyridin-2-YL)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5-Chloropyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C6H7ClN2O2S It is characterized by a pyridine ring substituted with a chlorine atom at the 5-position and a methanesulfonamide group at the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloropyridin-2-YL)methanesulfonamide typically involves the reaction of 5-chloropyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically isolated by filtration and dried under reduced pressure to obtain the final compound in bulk quantities .

Análisis De Reacciones Químicas

Types of Reactions

(5-Chloropyridin-2-YL)methanesulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The methanesulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives under hydrogenation conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for hydrogenation reactions.

Major Products Formed

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Oxidation Reactions: Products include sulfonic acids or sulfonyl chlorides.

Reduction Reactions: Products include piperidine derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

(5-Chloropyridin-2-YL)methanesulfonamide serves as an important building block in organic synthesis. Its unique structure allows for various chemical transformations, making it a valuable precursor in the development of more complex molecules.

Key Reactions:

- Nucleophilic Substitutions: The compound can undergo nucleophilic attack due to the electrophilic nature of the chloropyridine moiety.

- Coupling Reactions: It is utilized in coupling reactions to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound has shown promising results in medicinal applications, particularly in anti-inflammatory and anticancer research.

Anti-inflammatory Activity:

- Studies indicate that this compound reduces inflammation markers in murine models of arthritis. This suggests its potential as a therapeutic agent for inflammatory diseases.

Anticancer Potential:

- Preliminary research has demonstrated that the compound may induce apoptosis in cancer cells by inhibiting specific signaling pathways associated with tumor growth.

| Activity | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Reduces joint swelling and damage | |

| Anticancer | Induces apoptosis via signaling pathway inhibition |

Biological Research

The compound has been investigated for its potential as a ligand in enzyme inhibition studies, which are crucial for understanding various biological processes.

Enzyme Inhibition Studies:

- Cyclooxygenase-2 (COX-2): Exhibits inhibitory effects on COX-2, an enzyme involved in inflammation.

- Carbonic Anhydrases: Important for pH regulation; inhibition studies suggest potential therapeutic applications.

Antimicrobial Activity

The antimicrobial properties of this compound have been extensively studied, demonstrating significant activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.22 µM |

| Escherichia coli | 0.49 µM |

| Mycobacterium tuberculosis | 1.49 µM |

These results indicate its potential as a lead compound for developing new antibacterial agents.

Case Study 1: Anti-inflammatory Effects

A study assessed the anti-inflammatory effects of this compound in a murine model of arthritis. The compound significantly reduced swelling and joint damage compared to control groups, highlighting its therapeutic potential in treating inflammatory diseases.

Case Study 2: Antimicrobial Screening

Research focused on synthesizing various derivatives of this compound and evaluating their antimicrobial efficacy against clinical isolates of bacteria. Results demonstrated that derivatives exhibited superior antibacterial activity compared to non-modified counterparts, suggesting structural modifications can enhance efficacy.

Mecanismo De Acción

The mechanism of action of (5-Chloropyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate. In receptor binding studies, it can act as a ligand that binds to a receptor, modulating its activity and triggering downstream signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide): This compound has a similar pyridine ring structure but with two trifluoromethanesulfonimide groups instead of a methanesulfonamide group.

(5-Chloropyridin-2-yl)amine: This compound has an amine group instead of a methanesulfonamide group at the 2-position.

Uniqueness

(5-Chloropyridin-2-YL)methanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methanesulfonamide group enhances its solubility and reactivity compared to similar compounds, making it a valuable intermediate in various synthetic and research applications .

Actividad Biológica

(5-Chloropyridin-2-YL)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, pharmacokinetics, and case studies that highlight its therapeutic implications.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with a chlorine atom at the 5-position and a methanesulfonamide group. This structural arrangement is crucial for its interactions with biological targets.

The mechanism of action for this compound primarily involves its role as an enzyme inhibitor . The methanesulfonamide group allows the compound to mimic natural substrates, facilitating its binding to enzyme active sites. This interaction can block substrate access, thereby inhibiting enzymatic activity. The chlorine atom enhances the compound's binding affinity, making it a promising candidate for drug development targeting specific enzymes involved in disease processes.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : Studies have shown that similar compounds can inhibit cancer cell proliferation. For instance, derivatives of pyridine have been evaluated for their effects on various cancer cell lines, demonstrating potential as anticancer agents .

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, particularly through inhibition of kinases involved in inflammatory responses.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. A summary of key pharmacokinetic parameters is presented in Table 1.

| Parameter | Value |

|---|---|

| Clearance (Cl) | 0.88 L/h/kg (human prediction) |

| Volume of Distribution (Vd) | 0.85 L/kg (human prediction) |

| Bioavailability (F) | ∼70% |

| Half-life (t1/2) | ∼0.70 h |

These parameters suggest favorable absorption and distribution characteristics, which are critical for effective therapeutic application .

Case Study 1: Inhibition of CDK8 in Colorectal Cancer

A notable study focused on the inhibition of cyclin-dependent kinase 8 (CDK8), which has been implicated in colorectal cancer. The research demonstrated that this compound could effectively inhibit CDK8 activity, leading to reduced cell proliferation in colorectal cancer models. The study highlighted the compound's potential as a targeted therapy in cancer treatment .

Case Study 2: Anti-inflammatory Activity

Another case study investigated the anti-inflammatory effects of related compounds in models of chronic inflammation. The results indicated that compounds with similar structures to this compound significantly reduced markers of inflammation, supporting the hypothesis that this class of compounds may be beneficial in treating inflammatory diseases .

Propiedades

IUPAC Name |

(5-chloropyridin-2-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S/c7-5-1-2-6(9-3-5)4-12(8,10)11/h1-3H,4H2,(H2,8,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYYXFOZUURYMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)CS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.